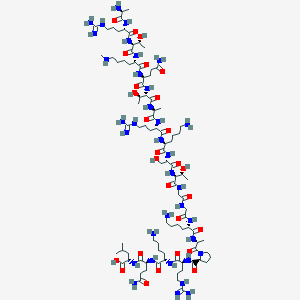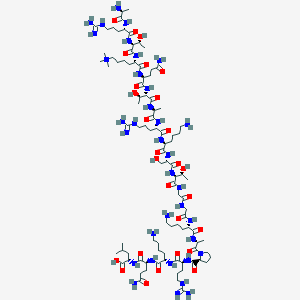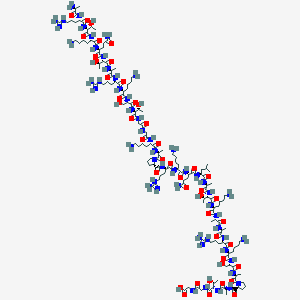
GsAF-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GsAF-II (also termed Kappa-theraphotoxin-Gr2c, GsAF-2) was originally isolated from the venom of Grammostola rosea spider. GsAF-II peptide toxin has antinociceptive and antiarrhythmic effects in mammals. The peptide is reported to block the following voltage-gated sodium channels: Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6 and Nav1.7 with IC50 values of, respectively, 5.7, 12, 24, 4, 6.6 and 1.3 µM. This peptide also blocks hERG1 with an IC50 value of 4.7 µM.
Wissenschaftliche Forschungsanwendungen
Ground-based Spectral Radiometer System (GSAF) : A study by Kuchiki et al. (2009) discusses a ground-based spectral radiometer system for albedo and flux (GSAF). This system is developed to retrieve mass concentration of snow impurities and effective snow grain size automatically. It measures spectral albedo and diffuse fraction with a single sensor to omit a radiometric calibration. This technology is particularly relevant for continuous measurements in snowfields, showing significant correlations between retrieved parameters and in-situ measurements (Kuchiki et al., 2009).
GSAF Grid Storage Access Framework : Scifo (2007) presents the GSAF framework, a software utility allowing applications to manage data on Grid and a Web-based instrument to access Grid data remotely. This framework is aimed at Grid user communities and software developers, as well as commercial structures interested in developing new business (Scifo, 2007).
GsAF in Gene Therapy : A study by Capito and Spector (2007) explores the use of a collagen scaffold for nonviral IGF-1 gene delivery in articular cartilage tissue engineering. They investigate the use of a type II collagen-glycosaminoglycan (CG) scaffold for facilitating gene transfer to produce elevated, prolonged, and local expression of insulin-like growth factor (IGF)-1. This approach aims to enhance cartilage regeneration (Capito & Spector, 2007).
GsAF in Peptide Toxin Research : Research by Liu et al. (2001) mentions Grammostola spatulata analgesic factors (GsAF), found effective in various animal models of moderate-to-severe pain. These peptides exhibit activity in models of neuropathic pain and represent a potentially interesting approach to the amelioration of pain associated with cancer and post-operative periods (Liu et al., 2001).
Eigenschaften
Produktname |
GsAF-2 |
|---|---|
Molekularformel |
C176H261N47O45S7 |
Molekulargewicht |
3979.78 Da |
Aussehen |
White lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Glu-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Leu-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Ile-Glu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25)Length (aa): 31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





